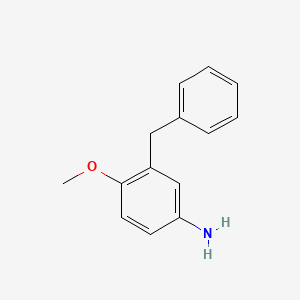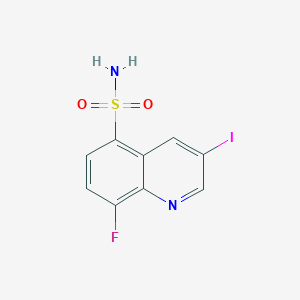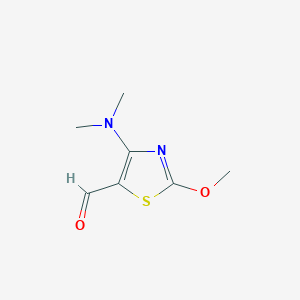
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and an aldehyde group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-1,3-thiazole-5-carbaldehyde with dimethylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and aldehyde groups can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-amine
Uniqueness
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)6-5(4-10)12-7(8-6)11-3/h4H,1-3H3 |
Clé InChI |
CAWCJXQIPBVGGK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(SC(=N1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



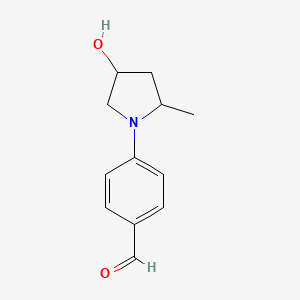

![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)
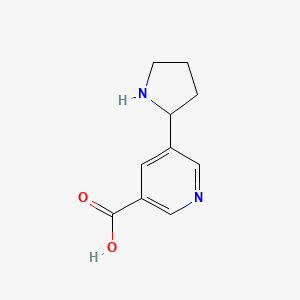
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)



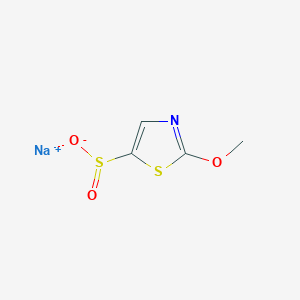
![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
